2-(Fluoromethyl)piperidine hydrochloride
CAS No.: 1638768-87-2
Cat. No.: VC7951291
Molecular Formula: C6H13ClFN
Molecular Weight: 153.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638768-87-2 |
|---|---|
| Molecular Formula | C6H13ClFN |
| Molecular Weight | 153.62 |
| IUPAC Name | 2-(fluoromethyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C6H12FN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H |
| Standard InChI Key | TZEPUTKZDWKKRR-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CF.Cl |
| Canonical SMILES | C1CCNC(C1)CF.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a six-membered piperidine ring with a fluoromethyl group at the second carbon (Figure 1). The hydrochloride salt form stabilizes the amine group, improving crystallinity and solubility . Stereochemical variations, such as the (R)-enantiomer, are critical for chiral applications in drug design.
Table 1: Key Physicochemical Properties
Synthetic Pathways
Multi-Step Synthesis from Piperidine Precursors
The synthesis typically begins with piperidine or its derivatives. A common route involves:
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Introduction of the Fluoromethyl Group: Reacting piperidine with a fluoromethylating agent, such as fluoromethyl halides (e.g., CH2FCl), under basic conditions .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
For example, 2-(fluoromethyl)piperidine can be synthesized via nucleophilic substitution, where piperidine reacts with fluoromethyl bromide in the presence of a base like potassium carbonate. Subsequent HCl gas bubbling in a solvent like diethyl ether precipitates the hydrochloride salt .
Alternative Routes
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Reductive Amination: Fluoromethyl ketones can undergo reductive amination with ammonia or amines, followed by cyclization .
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Hydrogenation of Fluorinated Pyridines: Catalytic hydrogenation of 2-(fluoromethyl)pyridine over palladium catalysts yields the piperidine derivative, which is then converted to the hydrochloride salt .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Fluoromethylation | CH2FBr, K2CO3, DMF, 80°C | 65% | |
| Salt Formation | HCl gas, Et2O, RT | 90% | |
| Reductive Amination | NaBH3CN, MeOH, 0°C to RT | 55% |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The fluoromethyl group participates in nucleophilic substitutions, enabling further derivatization. For instance, reaction with Grignard reagents replaces fluorine with alkyl/aryl groups.
Oxidation and Reduction
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Oxidation: Treatment with strong oxidants like KMnO4 converts the piperidine ring to a pyridine derivative, though this is less common due to ring stability.
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Reduction: Catalytic hydrogenation of unsaturated analogs (e.g., 2-(fluoromethyl)-1,2,3,4-tetrahydropyridine) yields the saturated piperidine .
Salt Metathesis
The hydrochloride salt can be exchanged with other counterions (e.g., sulfate, phosphate) via reaction with corresponding acids, altering solubility for specific applications .
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
The compound serves as a chiral building block in synthesizing bioactive molecules. For example:
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Antipsychotics: Piperidine derivatives are key motifs in dopamine receptor modulators.
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Anticancer Agents: Fluorinated piperidines enhance blood-brain barrier penetration in kinase inhibitors.
Agrochemicals
Incorporating the fluoromethyl group into herbicides and pesticides improves resistance to metabolic degradation, extending field efficacy.
Table 3: Representative Applications
| Application | Target Molecule | Role of Compound | Source |
|---|---|---|---|
| Antidepressants | Serotonin reuptake inhibitors | Chiral intermediate | |
| Herbicides | Acetolactate synthase inhibitors | Metabolic stabilizer |
Comparative Analysis with Related Compounds
vs. 2-(Trifluoromethyl)piperidine
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Electron-Withdrawing Effects: The -CF3 group in the trifluoromethyl analog offers greater electronegativity, enhancing metabolic stability but reducing solubility compared to -CH2F.
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Synthetic Complexity: Trifluoromethylation often requires harsher conditions (e.g., SF4), whereas fluoromethylation is more straightforward.
vs. Piperidine Hydrochloride
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